3-Nitrobenzoic acid

Description

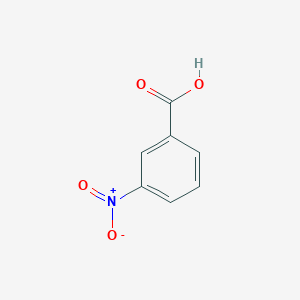

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHTEQTJZKQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

827-95-2 (hydrochloride salt) | |

| Record name | 3-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025737 | |

| Record name | 3-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzoic acid appears as off white to yellowish-white crystals. Bitter taste. Melts in hot water. (NTP, 1992), Yellowish-white solid; [Hawley] Light yellow or off-white powder; [MSDSonline] | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), 1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone, Very slightly sol in benzene, carbon disulfide, petroleum ether, Soluble in oxygenated and chlorinated solvents, In water, 3,576 mg/L at 25 °C | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.494 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.494 | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000371 [mmHg] | |

| Record name | 3-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic leaflets or prisms, Yellowish white crystals | |

CAS No. |

121-92-6 | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H318ZW7612 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

284 to 288 °F (NTP, 1992), 140-141 °C | |

| Record name | M-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzoic acid, an aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals. Its chemical reactivity, governed by the presence of both a deactivating nitro group and a meta-directing carboxyl group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic transformations of this compound, intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [3][4] |

| Appearance | Off-white to yellowish-white crystalline solid | [1][2][3] |

| Melting Point | 139-141 °C | [5] |

| Boiling Point | Decomposes | [3] |

| Density | 1.49 g/cm³ | [1] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, and chloroform. | [1][5] |

| pKa | 3.47 | [1][2] |

Structural Information

The structural identifiers and spectral data for this compound are detailed in the following tables, offering insights into its molecular architecture and aiding in its characterization.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)O | [3] |

| InChI | InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10) | [3][4] |

| InChIKey | AFPHTEQTJZKQAQ-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | δ ~7.7 (t), 8.4-8.5 (m), 8.9 (s), 11.7 (s, broad, COOH) |

| ¹³C NMR | δ ~125, 128, 130, 135, 148, 165 (C=O) |

| IR (cm⁻¹) | ~3100 (O-H stretch, broad), 1700 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch) |

| Mass Spec (m/z) | 167 (M+), 151, 121, 105, 77 |

Key Chemical Reactions and Experimental Protocols

This compound undergoes a variety of chemical transformations, primarily involving the carboxylic acid and nitro functional groups. The following sections provide detailed experimental protocols for some of its key reactions.

Synthesis of this compound via Nitration of Benzoic Acid

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The carboxylic acid group directs the incoming nitro group to the meta position.

Materials:

-

Benzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

Procedure:

-

In a flask, carefully add 10 mL of concentrated sulfuric acid to 5.0 g of benzoic acid with stirring. Cool the mixture in an ice bath to below 10 °C.

-

Separately, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature below 15 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

-

Collect the precipitated crude this compound by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water to obtain purified this compound.

Caption: Workflow for the synthesis of this compound.

Fischer Esterification of this compound

The carboxylic acid group of this compound can be readily esterified, for example, with methanol (B129727) in the presence of an acid catalyst to form methyl 3-nitrobenzoate.[6]

Materials:

-

This compound

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2.0 g of this compound in 20 mL of anhydrous methanol.

-

Carefully add 1 mL of concentrated sulfuric acid dropwise to the solution while stirring.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 50 g of crushed ice.

-

Extract the aqueous mixture with an organic solvent (3 x 20 mL).

-

Combine the organic extracts and wash successively with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 3-nitrobenzoate.

Caption: Workflow for Fischer Esterification of this compound.

Reduction of this compound to 3-Aminobenzoic Acid

The nitro group of this compound can be reduced to an amino group to form 3-aminobenzoic acid, a valuable intermediate in the synthesis of dyes and pharmaceuticals. A common and effective reducing agent for this transformation is sodium dithionite (B78146).

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Glacial acetic acid (CH₃COOH)

-

Ice

-

Distilled water

Procedure:

-

In a beaker, dissolve 5.0 g of this compound in 50 mL of 10% ammonium hydroxide solution.

-

Warm the solution gently to about 50-60 °C.

-

In a separate beaker, prepare a solution of 15 g of sodium dithionite in 50 mL of warm water.

-

Slowly add the sodium dithionite solution to the this compound solution with constant stirring. The color of the solution should change.

-

After the addition is complete, continue to stir the mixture for another 15-20 minutes.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution by adding glacial acetic acid dropwise until the precipitation of 3-aminobenzoic acid is complete (check with pH paper to ensure it is near the isoelectric point, around pH 4-5).

-

Collect the precipitated product by vacuum filtration, wash with a small amount of cold water, and dry.

Caption: Workflow for the reduction of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It can cause skin and eye irritation.[7][8][9] In case of contact, rinse the affected area thoroughly with water.[8][9] It is harmful if swallowed.[7] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[7][9] Work in a well-ventilated area or under a fume hood.[7]

Conclusion

This compound is a foundational chemical intermediate with a rich and varied chemistry. A thorough understanding of its properties, structure, and reactivity is essential for its effective utilization in the synthesis of more complex molecules. This guide has provided a detailed overview of these aspects, including practical experimental protocols for its key transformations, to support the endeavors of researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. asianpubs.org [asianpubs.org]

- 2. prepchem.com [prepchem.com]

- 3. aragen.com [aragen.com]

- 4. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Nitrobenzoic Acid (CAS No. 121-92-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 3-Nitrobenzoic acid (CAS No. 121-92-6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document details the physicochemical properties of this compound, presenting quantitative data in structured tables for ease of reference. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and determination of key analytical parameters. The guide also explores the compound's known biological activities, including its trypanocidal, antibacterial, and antifungal effects, and proposes potential mechanisms of action through signaling pathway diagrams generated using Graphviz.

Core Properties of this compound

This compound, also known as m-nitrobenzoic acid, is an aromatic carboxylic acid with the chemical formula C₇H₅NO₄.[1] It presents as an off-white or pale yellow crystalline solid.[1][2] The presence of an electron-withdrawing nitro group at the meta position to the carboxylic acid group significantly influences its chemical properties, most notably its acidity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [1][3] |

| Molar Mass | 167.12 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [1][2] |

| Melting Point | 139-141 °C | [1][4] |

| Boiling Point | >260 °C | |

| Density | 1.494 g/cm³ | [1] |

| pKa (in water) | 3.47 | [1] |

| Water Solubility | 0.24 g/100 mL (at 15 °C) | [1] |

| Solubility in other solvents | Soluble in acetone, chloroform, ethanol, and ether; slightly soluble in benzene, carbon disulfide, and petroleum ether. |

Spectral Data

Key spectral data for this compound are summarized in Table 2.

| Spectral Data Type | Characteristic Peaks/Values |

| UV-Vis (in Alcohol) | λmax: 215 nm (log ε = 4.35), 255 nm (log ε = 3.85) |

| ¹³C NMR | Spectral data available |

| IR, MS, Raman, ESR | Spectral data available |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and determination of key properties of this compound.

Synthesis and Purification

A common and efficient method for the synthesis of this compound is through the nitration of benzoic acid.[1] An alternative, high-yield method involves the hydrolysis of methyl 3-nitrobenzoate.

This protocol is adapted from a standard organic chemistry laboratory procedure.

Materials:

-

Methyl 3-nitrobenzoate

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium hydroxide in water.

-

Add methyl 3-nitrobenzoate to the flask.

-

Heat the mixture to boiling for approximately 10-15 minutes, or until the saponification is complete, indicated by the disappearance of the ester.

-

After cooling, dilute the reaction mixture with an equal volume of water.

-

With stirring, pour the diluted solution into a beaker containing concentrated hydrochloric acid.

-

Cool the mixture in an ice bath to precipitate the this compound.

-

Collect the crude product by vacuum filtration.

-

For purification, recrystallize the crude acid from 1% aqueous hydrochloric acid. This yields a light cream-colored product.

References

An In-depth Technical Guide to the Physical Properties of m-Nitrobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of meta-Nitrobenzoic acid (m-NBA). Intended for researchers, scientists, and professionals in the field of drug development, this document consolidates essential quantitative data, detailed experimental protocols for property determination, and logical workflows. The information presented is critical for the application of m-NBA in chemical synthesis, formulation development, and quality control. All data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to ensure reproducibility.

Introduction

m-Nitrobenzoic acid (IUPAC name: 3-nitrobenzoic acid) is an aromatic carboxylic acid with the chemical formula C₇H₅NO₄.[1][2] It presents as a pale yellow or off-white crystalline solid.[1][2] The presence of both a carboxylic acid group and a nitro group on the benzene (B151609) ring imparts distinct physical and chemical characteristics that are of significant interest in organic synthesis. It serves as a crucial intermediate in the production of dyes, pharmaceuticals, and other fine chemicals.[1] A thorough understanding of its physical properties is fundamental to its handling, application, and the development of new synthetic methodologies.

Quantitative Physical Properties

The physical properties of m-Nitrobenzoic acid have been determined through various analytical techniques. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Appearance | Pale yellow/off-white crystalline solid | [1][2] |

| Melting Point | 139 - 144 °C (282 - 288 °F) | [1][3][4] |

| Boiling Point | 341 °C (decomposes) | [5] |

| Density | 1.494 g/cm³ at 20 °C | [3][4] |

| pKa (in water) | 3.47 | [4][6] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 0.24 g/100 mL | 15 | [4][6] |

| < 0.1 mg/mL | 17.8 | [3] | |

| 1 part in 300 parts | 20 | [3] | |

| 20 parts in 100 parts | 100 | [3] | |

| Ethanol | Soluble | Ambient | [1] |

| Acetone | Soluble | Ambient | [1] |

| Methanol | 1 g in 0.75 g | Ambient | [7] |

| Diethyl Ether | Freely soluble | Ambient | [8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of m-Nitrobenzoic acid.

Determination of Melting Point

The melting point is determined using the capillary tube method, a standard technique for solid organic compounds.[6]

Materials:

-

m-Nitrobenzoic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil (e.g., mineral oil)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry m-Nitrobenzoic acid is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[9] For a pure compound, this range should be narrow (0.5-1.0 °C).

Determination of Boiling Point

Due to its high boiling point and tendency to decompose, the boiling point of m-Nitrobenzoic acid is typically determined under reduced pressure or through computational methods. However, a general procedure for determining the boiling point of a high-boiling organic compound is described below using the Thiele tube method.

Materials:

-

Small quantity of the liquid organic compound

-

Fusion tube

-

Capillary tube (sealed at one end)

-

Thiele tube filled with a high-boiling liquid (e.g., liquid paraffin)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A few drops of the liquid are placed into a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with its open end submerged in the liquid.[2]

-

Apparatus Setup: The fusion tube is attached to a thermometer and suspended in a Thiele tube.[8]

-

Heating: The Thiele tube is heated gently and uniformly.[2]

-

Observation: As the liquid heats, trapped air in the capillary tube will expand and exit as bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted.[2] Heating is then discontinued.

-

Data Recording: As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a solid in a solvent.[11][12]

Materials:

-

m-Nitrobenzoic acid

-

Selected solvent (e.g., water, ethanol)

-

Glass flasks or vials with tight-fitting stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer)

Procedure:

-

Saturation: An excess amount of solid m-Nitrobenzoic acid is added to a series of flasks, each containing a known volume of the solvent. This ensures that a saturated solution is formed.[13]

-

Equilibration: The flasks are sealed and placed in a constant temperature bath on an orbital shaker. They are agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, the agitation is stopped, and the flasks are allowed to stand in the temperature bath for the undissolved solid to settle. The supernatant (saturated solution) is then carefully separated from the excess solid by centrifugation or filtration.[15]

-

Concentration Analysis: The concentration of m-Nitrobenzoic acid in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry. This often requires dilution of the sample to fall within the linear range of the instrument.[12]

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., g/100 mL, mol/L).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid (m-Nitrobenzoic acid) with a strong base and monitoring the pH change.[1]

Materials:

-

m-Nitrobenzoic acid

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Deionized water

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known quantity of m-Nitrobenzoic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Apparatus Setup: The beaker containing the acid solution and a stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, and the buret containing the standardized NaOH solution is positioned above the beaker.

-

Titration: The NaOH solution is added to the acid solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[1]

-

Data Collection: The titration continues past the equivalence point, where a sharp change in pH occurs.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on this curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5][16]

Workflows and Logical Diagrams

Visual representations of experimental and synthetic processes can aid in understanding the logical flow and key steps involved.

Synthesis Workflow for m-Nitrobenzoic Acid

m-Nitrobenzoic acid can be synthesized via the nitration of benzoic acid. The carboxylic acid group is a meta-director in electrophilic aromatic substitution.[7]

Experimental Workflow for Solubility Determination

The shake-flask method follows a logical progression from sample preparation to final analysis.

Conclusion

This technical guide has presented a detailed summary of the key physical properties of m-Nitrobenzoic acid, supported by comprehensive experimental protocols and logical workflow diagrams. The provided quantitative data, structured for clarity, serves as a valuable resource for laboratory and industrial applications. The detailed methodologies offer a foundation for the accurate and reproducible determination of these properties, which is essential for ensuring consistency in research, development, and manufacturing processes involving this important chemical intermediate.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. pharmacyinfoline.com [pharmacyinfoline.com]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. scielo.br [scielo.br]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. youtube.com [youtube.com]

A Technical Guide to the Physicochemical Properties of 3-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Nitrobenzoic acid, a compound of significant interest in organic synthesis and pharmaceutical development. The document details standard experimental protocols for the determination of these physical constants and includes a summary of reported values from various sources.

Physicochemical Data of this compound

This compound, an aromatic carboxylic acid, is a crystalline solid at standard conditions. Its physical properties, particularly its melting and boiling points, are critical indicators of purity and are essential for its application in synthesis and material science.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound from multiple sources. The variation in reported values can be attributed to differences in experimental methods and sample purity.

| Physical Property | Reported Value (°C) |

| Melting Point | 139 - 141[1] |

| 143[2] | |

| 139.0 - 143.0 | |

| 140 - 142 | |

| 139 - 142[3] | |

| 141 | |

| 142 | |

| Boiling Point | >260[2] |

| 340.7 ± 25.0 (at 760 mmHg) | |

| 295.67 (rough estimate) |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

2.1. Melting Point Determination (Capillary Method)

The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[2][4] This method relies on heating a small sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.[4]

Methodology:

-

Sample Preparation: The sample must be completely dry and in a fine, powdered form to ensure uniform heat transfer.[4] If necessary, the sample should be crushed using a mortar and pestle.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly into a compact column at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or a liquid bath.[2] The apparatus must include a calibrated thermometer or a digital temperature sensor placed in close proximity to the capillary tube.

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, as it approaches the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

Initial Melting Point: The temperature at which the first drop of liquid appears.

-

Final Melting Point: The temperature at which the entire sample has transitioned into a liquid. The recorded melting point is typically reported as a range between these two temperatures.[4] For pure compounds, this range is narrow, often within 0.5-1.0°C.[5]

-

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[3][6] Several methods can be employed for its determination, with the choice often depending on the quantity of the available sample.[7]

Methodology (Thiele Tube Method):

-

Apparatus Setup: A small quantity of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Assembly: The test tube assembly is attached to a thermometer. This entire setup is then placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil), ensuring the sample is immersed in the oil.[8]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles. Upon further heating, the liquid will start to boil, and its vapor will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.

-

Data Recording: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][8] It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[3][9]

Synthesis of this compound

This compound is commonly synthesized via the electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is a meta-directing deactivator, leading to the preferential addition of the nitro group at the meta position.[1]

Caption: Synthesis of this compound via Nitration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. thinksrs.com [thinksrs.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chemconnections.org [chemconnections.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

Solubility of 3-Nitrobenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3-Nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is curated for professionals in research, science, and drug development who require precise solubility data for applications such as reaction chemistry, purification, and formulation. This document presents quantitative solubility data in a structured format, details a standard experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C₇H₅NO₄) is a moderately polar molecule due to the presence of a carboxylic acid group and a nitro group. Its solubility in organic solvents is therefore dependent on the solvent's polarity, its ability to form hydrogen bonds, and other intermolecular interactions. Generally, this compound is soluble in oxygenated and chlorinated solvents.[1][2]

Quantitative Solubility Data

The following tables summarize the experimentally determined solubility of this compound in a range of common organic solvents at various temperatures. The data has been compiled from multiple sources and standardized for ease of comparison.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 10 | 59.18[3] |

| 21.5 | 133.1[3] | |

| Ethanol | 0 | 50.6[3] |

| 19 | 73.2[3] | |

| 21.5 | 89.8[3] | |

| 1-Propanol | 0 | 31.8[3] |

| 19 | 45[3] | |

| 21.5 | 48[3] | |

| Acetone | 20 | 68.8[3] |

| Chloroform | 15 | 3.44[3] |

| 25 | 4.69[3] | |

| Diethyl Ether | 0 | 17[3] |

| 20 | 31[3] | |

| Benzene | 20 | 1.18[3] |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solubility Description | Approximate Conversion ( g/100 mL) | Source |

| Methanol | 1 g in ~2 mL | ~50 | [1] |

| Ethanol | 1 g in 3 mL | ~33.3 | [1] |

| Freely soluble | - | ||

| 0.5 g in 10 mL | 5 | ||

| Acetone | 1 g in 2.5 mL | 40 | [1] |

| Chloroform | 1 g in 18 mL | ~5.6 | [1] |

| Diethyl Ether | 1 g in 4 mL | 25 | [1] |

| Freely soluble | - | ||

| Benzene | Very slightly soluble | - | [1] |

| Carbon Disulfide | Very slightly soluble | - | [1] |

| Petroleum Ether | Very slightly soluble | - | [1] |

Note: The solubility of this compound generally increases with temperature.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.[5][6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial or flask containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

-

Equilibration:

-

Seal the vial or flask tightly to prevent solvent evaporation.

-

Place the sample in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation followed by filtration is recommended.[5] Use a syringe to draw the supernatant and filter it through a chemically inert syringe filter into a clean, dry vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute a known volume or mass of the clear, saturated filtrate with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Report the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L, and specify the temperature at which the measurement was made.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Generalized workflow for determining equilibrium solubility.

References

An In-depth Technical Guide on the Acidity and pKa of 3-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acidic properties of 3-Nitrobenzoic acid, including its pKa value, the underlying chemical principles governing its acidity, and detailed experimental protocols for its determination.

Introduction to the Acidity of this compound

This compound is an aromatic carboxylic acid that exhibits a significantly higher acidity compared to its parent compound, benzoic acid. This increased acidity is a direct consequence of the electronic effects exerted by the nitro group (-NO₂) substituent on the benzene (B151609) ring. Understanding the acidity and pKa of this compound is crucial for researchers in various fields, including medicinal chemistry and material science, as it influences properties such as solubility, reactivity, and biological activity.

Quantitative Data Summary

The key physicochemical properties of this compound related to its acidity are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| pKa | 3.46 - 3.47 | [1][2][3][4] |

| Dissociation Constant (Ka) | 3.48 x 10⁻⁴ at 25°C | [1] |

| Molecular Formula | C₇H₅NO₄ | [2][4] |

| Molar Mass | 167.12 g/mol | [2][4] |

| Appearance | Off-white to yellowish-white crystals | [1][4] |

| Solubility in Water | 0.24 g/100 mL (15 °C) | [4] |

The Chemical Basis of Acidity: Substituent Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) upon deprotonation. The presence of the nitro group at the meta position of the benzene ring in this compound plays a pivotal role in stabilizing its conjugate base.

The nitro group is a strong electron-withdrawing group, exerting its influence through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This electron withdrawal helps to delocalize the negative charge on the carboxylate anion, thereby stabilizing it.

-

Resonance Effect (-M or -R): While the resonance effect of a meta-substituent on the carboxylate group is not as direct as in the ortho and para positions, the overall electron-withdrawing nature of the nitro group deactivates the ring, making the carboxylate group more electron-deficient and thus more acidic.

This stabilization of the conjugate base facilitates the release of the proton (H⁺), making this compound a stronger acid than benzoic acid (pKa ≈ 4.2).[2][5][6] The relationship between substituent effects and the acidity of benzoic acid derivatives is quantitatively described by the Hammett equation.[7]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. The procedure involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH of the solution. The pKa can be determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal.

Materials and Reagents

-

This compound (analytical grade)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to facilitate dissolution. Allow the solution to cool to room temperature.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the beaker containing the this compound solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Begin the titration by adding small increments (e.g., 0.5 mL) of the NaOH solution. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH has plateaued in the basic region.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the pH is equal to the pKa of the acid.

-

References

- 1. asianpubs.org [asianpubs.org]

- 2. web.mit.edu [web.mit.edu]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pennwest.edu [pennwest.edu]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Spectroscopic data for 3-Nitrobenzoic acid (IR, NMR)

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitrobenzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its carboxylic acid and nitro functional groups, as well as the aromatic ring.

IR Spectral Data Summary

The primary IR absorption peaks for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~3500-2500 (broad) | Carboxylic Acid O-H | Stretching |

| ~1700 | Carboxylic Acid C=O | Stretching[1] |

| ~1550 | Nitro N-O | Asymmetric Stretching[1] |

| ~1350 | Nitro N-O | Symmetric Stretching[1] |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet method.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Materials:

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade, dried in an oven

-

Mortar and pestle (agate or mullite)

-

Pellet press

Procedure:

-

Sample Preparation: A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The resulting powder is transferred to a pellet press die. A vacuum is applied to remove air, and the powder is pressed under high pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals for the protons on the aromatic ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.9 | Singlet (or triplet) |

| H-4 | ~8.4 | Doublet of doublets |

| H-5 | ~7.7 | Triplet |

| H-6 | ~8.4 | Doublet of doublets |

| -COOH | ~13.0 | Singlet (broad) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | ~132 |

| C-2 | ~127 |

| C-3 (C-NO₂) | ~148 |

| C-4 | ~125 |

| C-5 | ~130 |

| C-6 | ~135 |

| C=O (-COOH) | ~165 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Instrumentation:

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[2]

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent in an NMR tube. A small amount of TMS is added as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using standard pulse sequences. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Following ¹H NMR, the ¹³C NMR spectrum is recorded. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon atom.[3]

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

3-Nitrobenzoic acid synthesis mechanism and regiochemistry

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzoic Acid: Mechanism and Regiochemistry

For researchers, scientists, and professionals in drug development, a thorough understanding of fundamental organic reactions is paramount. The synthesis of this compound is a classic example of an electrophilic aromatic substitution, offering key insights into reaction mechanisms and the principles of regioselectivity. This guide provides a detailed examination of the synthesis, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core concepts.

Reaction Mechanism

The synthesis of this compound from benzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[1][2]

The reaction can be summarized in the following steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

-

Electrophilic Attack: The π electrons of the benzoic acid ring attack the nitronium ion. This attack is the rate-determining step of the reaction.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[2]

Regiochemistry: The Meta-Directing Effect of the Carboxylic Acid Group

The regiochemistry of the nitration of benzoic acid is controlled by the directing effect of the carboxylic acid (-COOH) group already present on the aromatic ring. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack.[3][4] This deactivation is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, which withdraws electron density from the ring.[3]

The electron-withdrawing nature of the carboxylic acid group destabilizes the carbocation intermediates formed during electrophilic attack, particularly at the ortho and para positions.[2][3] This is because resonance structures for ortho and para attack place the positive charge on the carbon atom directly attached to the electron-withdrawing carboxylic acid group, which is a highly unfavorable energetic situation.[2][5]

In contrast, the intermediate for meta attack avoids placing the positive charge on this carbon.[2] Consequently, the meta position is the least deactivated, and the electrophilic attack by the nitronium ion occurs preferentially at this position, leading to the formation of this compound as the major product.[1][4]

Quantitative Data

The nitration of benzoic acid yields this compound as the major product, with smaller amounts of the ortho and para isomers. The relative yields are highly dependent on the reaction conditions, particularly the temperature.[6]

| Product Isomer | Typical Yield (%) | Reference |

| This compound (meta) | ~77-80% | [7] |

| 2-Nitrobenzoic acid (ortho) | ~20% | [8] |

| 4-Nitrobenzoic acid (para) | ~1.5-2% | [8][9] |

Note: Yields can vary based on specific experimental conditions.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Benzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

Equipment:

-

Erlenmeyer flask

-

Beaker

-

Graduated cylinders

-

Stirring rod

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a small Erlenmeyer flask, carefully add a calculated amount of concentrated sulfuric acid to concentrated nitric acid.[6] This mixture should be prepared in an ice bath to keep the temperature at or below 0°C.[6] For every gram of benzoic acid, a typical ratio is 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃.[6]

-

Dissolving Benzoic Acid: In a separate larger beaker, dissolve the benzoic acid in concentrated sulfuric acid.[6] The amount of sulfuric acid should be approximately 2.5 mL for each gram of benzoic acid.[6] This mixture should also be cooled in an ice bath to below 0°C.[6]

-

Nitration Reaction: Slowly add the cold nitrating mixture to the benzoic acid solution while stirring continuously.[6] The temperature of the reaction mixture must be maintained below 5°C throughout the addition to minimize the formation of byproducts.[1][6]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10-15 minutes.[6]

-

Isolation of the Product: Pour the reaction mixture over a slurry of ice and water with vigorous stirring.[6] The this compound will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[6] Wash the product several times with cold water to remove any residual acid.[6]

-

Drying and Purification: Allow the product to air dry.[6] For higher purity, the crude this compound can be recrystallized from hot water or dilute hydrochloric acid.[9]

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Overall reaction mechanism for the synthesis of this compound.

Caption: Logical flow of the regiochemistry in the nitration of benzoic acid.

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. inkam.app [inkam.app]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. The major product of nitration of benzoic acid is A class 12 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. US4288615A - Process for recovering this compound - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 3-Nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The nitro group (–NO₂) is a potent electron-withdrawing group that significantly influences the chemical and physical properties of aromatic compounds. When positioned at the meta-position of benzoic acid, as in 3-nitrobenzoic acid, its effects are primarily inductive, leading to a notable increase in the acidity of the carboxylic acid group. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the nitro group in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

Introduction: The Inductive and Resonance Effects of the Nitro Group

The electron-withdrawing nature of the nitro group stems from two primary electronic effects: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density from the benzene (B151609) ring through the sigma (σ) bonds. This effect is distance-dependent but influences all positions on the aromatic ring.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring, particularly at the ortho and para positions, by withdrawing electron density.

In the case of this compound, the nitro group is in the meta position relative to the carboxylic acid group. At the meta position, the resonance effect is minimal, and the electron-withdrawing influence is dominated by the inductive effect. This inductive withdrawal of electron density from the aromatic ring has a profound impact on the acidity of the carboxylic acid group.[1]

Quantitative Analysis of Acidity

The most direct measure of the electron-withdrawing effect of the nitro group on the carboxylic acid is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. The presence of the nitro group in this compound significantly increases its acidity compared to benzoic acid.

Table 1: Comparison of pKa Values for Benzoic Acid and its Nitro Isomers

| Compound | Isomer Position | pKa Value |

| Benzoic Acid | - | ~4.20 |

| 2-Nitrobenzoic Acid | ortho | ~2.17 |

| This compound | meta | ~3.45 - 3.47[2][3][4] |

| 4-Nitrobenzoic Acid | para | ~3.44 |

The increased acidity of this compound is a direct consequence of the stabilization of its conjugate base, the 3-nitrobenzoate anion. The electron-withdrawing nitro group disperses the negative charge on the carboxylate, making it more stable and thus favoring the dissociation of the proton.[2][3]

Hammett Constants: A Quantitative Measure of Substituent Effects

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group.

Table 2: Hammett Sigma (σ) Constants for the Nitro Group

| Substituent Position | Hammett Constant (σ) |

| meta (σm) | 0.71 |

| para (σp) | 0.78 |

The large positive σ values for the nitro group confirm its strong electron-withdrawing character. The slightly higher value for the para position reflects the combined influence of both inductive and resonance effects, whereas the meta value is primarily due to the inductive effect.

Spectroscopic Characterization

The electron-withdrawing effect of the nitro group also influences the spectroscopic properties of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O–H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | ~1700 | Stretching vibration |

| N=O (Nitro Group) | ~1550 (asymmetric) | Stretching vibration |

| N=O (Nitro Group) | ~1350 (symmetric) | Stretching vibration |

| C–H (Aromatic) | 3000-3100 | Stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nitro group deshields the protons and carbons of the aromatic ring, leading to downfield chemical shifts in the ¹H and ¹³C NMR spectra.

Table 4: Assigned ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| H-2 | 8.96 | s | |

| H-4 | 8.48 | d | |

| H-5 | 7.74 | t | |

| H-6 | 8.48 | d | |

| COOH | 11.67 | s | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| C-1 | 132.9 | ||

| C-2 | 127.8 | ||

| C-3 | 148.2 | ||

| C-4 | 124.9 | ||

| C-5 | 130.1 | ||

| C-6 | 135.3 | ||

| C=O | 164.8 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocols

Synthesis of this compound via Nitration of Benzoic Acid

This procedure describes the electrophilic aromatic substitution of benzoic acid to yield this compound.

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Erlenmeyer flasks

-

Beaker

-

Stirring rod

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Preparation of the Nitrating Mixture: In an Erlenmeyer flask, cool 14 mL of concentrated nitric acid in an ice bath. Slowly add 20 mL of concentrated sulfuric acid to the nitric acid with constant swirling. Keep the mixture in the ice bath.

-

Dissolution of Benzoic Acid: In a separate larger flask, add 50 mL of concentrated sulfuric acid and cool it in an ice bath. Slowly add 20 g of benzoic acid to the cold sulfuric acid with stirring. The benzoic acid may not fully dissolve, forming a suspension.

-

Nitration Reaction: Slowly add the cold nitrating mixture to the benzoic acid suspension in portions, ensuring the temperature of the reaction mixture does not exceed 5°C.[5] The addition should be done carefully to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stand in the ice bath for an additional 10-15 minutes with occasional stirring.

-